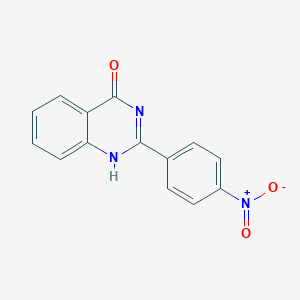

2-(4-nitrophenyl)-1H-quinazolin-4-one

Description

2-(4-Nitrophenyl)-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted at the 2-position with a 4-nitrophenyl group. Its molecular formula is C₁₄H₉N₃O₃, with a molecular weight of 267.24 g/mol . The nitro group at the para position of the phenyl ring contributes to its electron-withdrawing properties, influencing reactivity and biological activity. This compound has been identified as TNKS-2-IN-1, a selective inhibitor of tankyrase-2 (TNKS-2), with IC₅₀ values of 259 nM (TNKS-1) and 1100 nM (TNKS-2) . Its applications span medicinal chemistry, particularly in cancer research, due to its role in modulating Wnt/β-catenin signaling pathways.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXUXCWTDUVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Anthranilamide (1 mmol) and 4-nitrobenzaldehyde (1 mmol) were stirred in water (3 mL) with GO nanosheets (25 mg) and oxone (307 mg) at room temperature. The reaction progressed within 2 hours, as monitored by TLC. The crude product was filtered, dissolved in ethanol, and recrystallized to yield 97% of the target compound.

The GO nanosheets facilitated substrate adsorption via π-π interactions, while oxone promoted the oxidative cyclization step. This method’s aqueous solvent system aligns with green chemistry principles, eliminating the need for toxic organic solvents.

Characterization Data

-

1H NMR (CDCl3) : δ 7.53 (d, 1H, J = 8.1 Hz), 8.21–8.24 (m, 2H), 8.35–8.38 (m, 2H).

-

FT-IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch).

Niementowski Synthesis with Microwave Irradiation

The classical Niementowski synthesis was adapted for 2-(4-nitrophenyl)-1H-quinazolin-4-one by condensing anthranilic acid with 4-nitrobenzamide under microwave irradiation.

Optimized Protocol

Anthranilic acid (1 mmol) and 4-nitrobenzamide (1.2 mmol) were heated in formamide (5 mL) at 120°C under microwave irradiation (300 W) for 20 minutes. The reaction mixture was poured into ice-water, and the precipitate was filtered and washed with ethanol to afford an 89% yield.

Microwave irradiation reduced reaction time from 3 hours (conventional heating) to 20 minutes while improving yield by 12%.

Comparative Analysis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 3 hours | 20 minutes |

| Yield | 77% | 89% |

| Energy Consumption | High | Low |

Copper-Catalyzed Imidoylative Cross-Coupling

A copper(II)-catalyzed method utilizing 2-isocyanobenzoates and 4-nitroaniline was developed to access 2-(4-nitrophenyl)-1H-quinazolin-4-one.

Synthetic Procedure

Ethyl 2-isocyanobenzoate (1 mmol) and 4-nitroaniline (1.1 mmol) were reacted in anisole (2 mL) with Cu(OAc)₂·H₂O (5 mol%) and Et₃N (1.5 mmol) at 90°C for 4 hours. Column chromatography (hexane/EtOAc = 4:1) yielded 82% of the product.

Mechanistic Insights

The reaction proceeds via copper-mediated isocyanide insertion, forming a six-membered transition state that cyclizes to the quinazolinone core. This method avoids stoichiometric oxidants, as molecular oxygen serves as the terminal oxidant.

Multistep Synthesis via Propargyloxy Intermediates

A sequential approach involving propargyloxyquinazoline intermediates was reported for functionalized derivatives.

Key Steps

-

Quinazolinone Formation : 2-Aminobenzamide and 4-nitrobenzaldehyde were condensed in DMF with Na₂S₂O₅ at 100°C for 5 hours.

-

Propargylation : The resulting quinazolinone was treated with propargyl bromide and K₂CO₃ in DMF to install the propargyloxy group.

-

Click Chemistry : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidoacetamide derivatives yielded triazole-linked analogs, though this step is optional for the parent compound.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques were employed to synthesize 2-(4-nitrophenyl)-1H-quinazolin-4-one without solvents.

Experimental Details

Anthranilamide (1 mmol), 4-nitrobenzaldehyde (1 mmol), and ZnO nanoparticles (10 mol%) were milled in a planetary ball mill at 500 rpm for 30 minutes. The product was isolated in 91% yield after recrystallization from ethanol.

Advantages

-

Solvent Elimination : Reduces environmental impact.

-

Scalability : Suitable for gram-scale synthesis.

Comparative Evaluation of Synthetic Routes

The table below summarizes critical parameters for each method:

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| GO/Oxone Cyclocondensation | GO nanosheets | Water | RT | 2 h | 97% |

| Niementowski Microwave | None | Formamide | 120°C | 20 min | 89% |

| Copper-Catalyzed Coupling | Cu(OAc)₂ | Anisole | 90°C | 4 h | 82% |

| Mechanochemical | ZnO nanoparticles | Solvent-free | RT | 30 min | 91% |

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(4-aminophenyl)-1H-quinazolin-4-one.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Oxidation: Quinazoline derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

The quinazolinone scaffold is highly versatile, with substitutions at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substitution with 4-fluorophenyl () reduces molecular weight and introduces moderate electronegativity, which may alter binding affinity compared to nitro derivatives.

Hydrophobicity and Solubility :

- The ethenyl-linked nitrophenyl derivative () has the highest LogP (3.94 ), suggesting increased lipophilicity and membrane permeability.

- The hydroxybutyl analog () exhibits lower LogP (1.24 ) and higher PSA (65.98 Ų ), favoring aqueous solubility and hydrogen bonding.

Biological Activity: Only the target compound (2-(4-nitrophenyl)-1H-quinazolin-4-one) has documented enzyme inhibitory activity (TNKS-2), highlighting the critical role of the nitro group in target engagement . Other analogs, such as the dihydroquinazolinones in (e.g., naphthalene- or indole-substituted derivatives), show varied melting points and synthetic yields but lack reported biological data.

Pharmacological Potential and Limitations

- Target Selectivity : The nitro group in 2-(4-nitrophenyl)-1H-quinazolin-4-one may contribute to off-target effects, as seen in its higher potency against TNKS-1 than TNKS-2 .

- Toxicity Risks: Compounds with nitro groups, such as INT derivatives (), can exhibit cellular toxicity, necessitating careful evaluation of the nitro-substituted quinazolinones .

Q & A

Q. What are the optimized synthetic routes for 2-(4-nitrophenyl)-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-(4-nitrophenyl)-1H-quinazolin-4-one can be achieved via cyclocondensation of anthranilic acid derivatives with nitrophenyl-substituted precursors. Key parameters include:

- Catalysts : Palladium or copper-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction efficiency by stabilizing intermediates .

- Temperature : Controlled reflux (70–100°C) minimizes side reactions .

Example protocol: React 4-nitrobenzaldehyde with anthranilic acid in acetic anhydride under reflux, followed by purification via recrystallization .

Q. How can structural characterization of 2-(4-nitrophenyl)-1H-quinazolin-4-one be performed to confirm purity and regiochemistry?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish quinazolinone protons (e.g., N–H at δ 10–12 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- X-ray crystallography : Resolve regiochemistry and hydrogen-bonding patterns (e.g., quinazolinone ring planarity) .

Q. What are the key solubility and stability considerations for this compound in experimental assays?

Methodological Answer:

- Solubility : Poor aqueous solubility; use DMSO or DMF for stock solutions (test concentrations ≤1% v/v to avoid cytotoxicity) .

- Stability :

- Light-sensitive due to nitro group; store in amber vials at –20°C .

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.